2-(3-Methoxyphenoxy)benzoic acid
Overview
Description
2-(3-Methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C14H12O4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Environmental Remediation : A chemically modified granular activated carbon (GAC) was used for the adsorption-based recovery of cobalt from aqueous media, where 2-hydroxy-5-methoxy benzoic acid played a critical role in enhancing the efficiency of cobalt ion removal (Gunjate et al., 2020).
Luminescent Materials : Research involving 2-((4-Methoxyphenoxy) carbonyl) benzoic acid focused on synthesizing and characterizing luminescent lanthanide complexes. These complexes, particularly those involving Eu(III) and Tb(III), displayed high brightness and good monochromaticity, suggesting potential applications in lighting and display technologies (Liu et al., 2009).
Pharmaceutical Research : Several phenolic compounds, including derivatives of benzoic acid, were isolated from the roots of Scorzonera judaica and were evaluated for cytotoxic activity. This suggests a potential application in the development of therapeutic agents targeting specific cell lines (Bader et al., 2011).
Marine-Derived Fungus Research : A study on the marine-derived fungus Aspergillus carneus led to the isolation of a phenyl ether derivative, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, which demonstrated strong antioxidant activity. This compound's significant bioactivity highlights its potential in developing antioxidant therapies (Xu et al., 2017).
Toxicology : A study investigated the acute immobilization toxicity of various benzoic acids, including methoxy substituted derivatives, on the freshwater crustacean Daphnia magna. Understanding the toxicity of these compounds is crucial for environmental safety and regulatory purposes (Kamaya et al., 2005).
Bioremediation : Research on Bacillus sp. revealed its ability to degrade 3-Phenoxybenzoic acid to less harmful compounds. This study provides insights into the microbial degradation pathways and potential applications in bioremediation of contaminated environments (Chen et al., 2012).
Material Science : Benzoic acid and its derivatives, including 2-methoxybenzoic acid, have been used as dopants for polyaniline, influencing its properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).
Food Irradiation : A study explored the hydroxylation process for methoxy- and hydroxy-benzoic acids induced by γ-radiation, which is of potential importance in food irradiation and preservation processes (Gaisberger & Solar, 2001).
Safety and Hazards
The safety data sheet for 2-(3-Methoxyphenoxy)benzoic acid suggests that it may cause skin irritation and serious eye damage . It is recommended to avoid breathing dust, and to wear personal protective equipment, including face protection . It is also advised to ensure adequate ventilation and to avoid getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHDRSQBOSNTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176317 | |
Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-75-9 | |
Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21905-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021905759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methoxyphenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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